molecular formula C9H16N2O B13540423 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile

4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile

Cat. No.: B13540423
M. Wt: 168.24 g/mol
InChI Key: NNXOMWGXLKAGEF-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a nitrile-based compound featuring an azetidine ring (a four-membered saturated heterocycle) linked via an ether group to a branched aliphatic chain. The nitrile group (-C≡N) confers electron-withdrawing properties, while the azetidine moiety introduces conformational rigidity, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C9H16N2O/c1-9(2,7-10)3-4-12-8-5-11-6-8/h8,11H,3-6H2,1-2H3

InChI Key

NNXOMWGXLKAGEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1CNC1)C#N

Origin of Product

United States

Preparation Methods

Synthesis of Azetidine Precursors

Azetidine derivatives are commonly prepared via ring closure reactions or functional group transformations on substituted amines. According to patent WO2000063168A1, azetidine derivatives can be synthesized and then functionalized by:

  • Hydrolysis of N-t-butyl-O-trimethylsilylazetidine under acidic conditions to yield the free azetidine.
  • Subsequent purification steps involve extraction, drying, and crystallization to isolate azetidine intermediates with good yields (~64%).

Formation of the Azetidin-3-yloxy Ether Linkage

The ether linkage between azetidine and the butanenitrile moiety is typically formed by nucleophilic substitution reactions:

  • The azetidin-3-ol or its derivative acts as a nucleophile attacking a suitable electrophilic butanenitrile derivative bearing a leaving group (e.g., mesylate or halide).
  • Reaction conditions often include the use of bases such as triethylamine to facilitate the substitution and prevent side reactions.
  • Solvents such as methylene chloride or tetrahydrofuran (THF) are used to maintain anhydrous conditions and enhance reaction rates.

Representative Synthetic Route (Literature-Based)

Step Reaction Description Reagents & Conditions Yield / Notes
1 Preparation of azetidin-3-ol intermediate Hydrolysis of N-t-butyl-O-trimethylsilylazetidine in HCl (aqueous), stirring at room temperature 64% isolated yield
2 Conversion of 2,2-dimethylbutanenitrile precursor to electrophilic derivative (e.g., mesylate) Treatment with methanesulfonyl chloride in methylene chloride, base (triethylamine), 55-60°C, 12 h Crude mesylate isolated for next step
3 Coupling of azetidin-3-ol with mesylated butanenitrile Stirring with triethylamine in anhydrous solvent, room temperature to mild heating Purification by extraction and drying; product isolated as oil or crystalline solid
4 Optional purification and salt formation Recrystallization or conversion to hydrochloride salt by bubbling HCl gas in ethanol Yields vary; hydrochloride salts often more stable

Analytical and Purification Notes

  • Extraction steps typically use organic solvents such as diethyl ether, methylene chloride, or ethyl acetate.
  • Drying agents like sodium sulfate or magnesium sulfate are employed to remove residual water.
  • Purification is often achieved by crystallization or flash chromatography on silica gel.
  • Monitoring of reaction progress is conducted by NMR spectroscopy and sometimes by hydrogenation pressure changes in catalytic steps.

Summary Table of Key Preparation Parameters

Parameter Details
Azetidine precursor N-t-butyl-O-trimethylsilylazetidine hydrolyzed in HCl
Ether bond formation Nucleophilic substitution with mesylated butanenitrile derivative
Solvents Methylene chloride, THF, diethyl ether
Bases Triethylamine, sodium bicarbonate
Temperature range Room temperature to 60°C
Reaction times 1 to 12 hours typically
Yields 60-70% for key intermediate steps
Purification Extraction, drying, crystallization, chromatography

Additional Research and Patents

  • European Patent EP3418281B1 discusses related azetidine derivatives and their functionalization, providing insight into substituent effects and ring modifications relevant to synthesis.
  • WO2021127499A1 describes related nitrile-containing ether compounds with biological activity, indicating synthetic versatility of such scaffolds.
  • The nitrile functional group is often introduced via dehydration of oximes or alkylation of nitrile intermediates, as detailed in EP0285890A2.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₉H₁₄N₂O (est.) ~166.22 (est.) Azetidin-3-yloxy, dimethyl branches Conformational rigidity, nitrile reactivity
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile C₉H₁₃BrN₄ 257.13 Bromopyrazole, amino group High molecular weight, halogen reactivity
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile C₁₀H₂₀N₂ 168.28 Isopropyl(methyl)amino group Enhanced solubility, hydrogen bonding
(S)-2-(2,2-Dibenzylhydrazinyl)-3,3-dimethylbutanenitrile C₂₀H₂₅N₃ 307.20 Dibenzylhydrazinyl, stereochemistry (S) Asymmetric synthesis potential
TVB-3166 (4-(1-(5-(3,4-Dimethyl-1H-pyrazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile) C₂₄H₂₄N₄O 384.47 Benzonitrile, pyrazole, azetidine Pharmaceutical research applications
4-((1-cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile C₁₆H₁₇NO₃ 271.31 Cyclopropyl, dioxo group Ester/ketone reactivity, higher oxygen content
Key Observations:
  • Polarity: Amino and hydrazinyl groups ( and ) enhance polarity and solubility in polar solvents , while the nitrile group in TVB-3166 () may improve binding affinity in drug-receptor interactions .
  • Stereochemistry : The (S)-configuration in highlights the role of enantiomeric purity in biological activity, with 68% ee reported .

Biological Activity

4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a synthetic compound notable for its potential biological activity, particularly as an inhibitor of protein kinases. This compound's unique structure, which includes an azetidine ring and a nitrile functional group, positions it as a candidate for therapeutic applications in oncology and other fields of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C${11}$H${16}$N$_{2}$O. The azetidine moiety contributes to its biological activity, while the dimethylbutanenitrile enhances its chemical reactivity.

The primary mechanism of action involves the inhibition of specific protein kinases, which are critical in various signaling pathways associated with cell proliferation and survival. By inhibiting these kinases, this compound may disrupt the signaling pathways that promote tumor growth and progression.

Inhibition of Protein Kinases

Research indicates that this compound has demonstrated significant inhibitory effects on certain protein kinases involved in cancer progression. This activity suggests potential therapeutic applications in treating malignancies such as non-small cell lung carcinoma and other proliferative diseases .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
  • Animal Models : Preclinical studies using animal models have further supported the compound's efficacy in reducing tumor size and improving survival rates when administered in conjunction with other chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity Profile
4-(Pyrrolidin-3-yloxy)-2,2-dimethylbutanenitrile Contains a pyrrolidine ringDifferent kinase inhibition profile
4-(Morpholin-3-yloxy)-2,2-dimethylbutanenitrile Features a morpholine ringEnhanced solubility and bioavailability
4-(Thiazolidin-3-yloxy)-2,2-dimethylbutanenitrile Incorporates a thiazolidine moietyMay exhibit distinct pharmacological properties

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as:

  • Surface Plasmon Resonance (SPR) : To assess real-time binding interactions with target proteins.
  • Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters associated with binding.

Q & A

Basic: What are the common synthetic routes for 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile?

Methodological Answer:
The synthesis of nitrile-containing compounds like this compound typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Preparation of the azetidine-3-ol intermediate via ring-closing reactions of β-amino alcohols.
  • Step 2: Alkylation of the azetidine oxygen with a butanenitrile derivative (e.g., 2,2-dimethyl-4-chlorobutanenitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Purification: Column chromatography with ethyl acetate/hexane gradients is commonly employed. Yield optimization may require controlled temperatures (0–25°C) and anhydrous conditions.

Advanced Consideration:
Reaction kinetics can be influenced by steric hindrance from the 2,2-dimethyl group, necessitating extended reaction times or phase-transfer catalysts. Computational modeling (e.g., DFT) may predict transition states to optimize substituent positioning .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for azetidine protons (δ 3.5–4.0 ppm), methyl groups (δ 1.1–1.3 ppm), and nitrile-adjacent CH₂ (δ 2.5–3.0 ppm).
    • ¹³C NMR: Nitrile carbon (δ 115–120 ppm), azetidine carbons (δ 45–60 ppm), and quaternary dimethyl carbons (δ 25–30 ppm).
  • IR Spectroscopy: Strong absorption for C≡N stretch (~2240 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₁₄N₂O).

Advanced Consideration:
Discrepancies in NMR data (e.g., unexpected splitting) may arise from restricted rotation of the azetidine ring. Variable-temperature NMR or 2D techniques (COSY, HSQC) can resolve conformational dynamics .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., enzymes with nitrile-binding pockets). Software like AutoDock Vina can model binding affinities, leveraging the nitrile’s electrophilic character .
  • QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous nitriles. For example, substituents on azetidine may enhance membrane permeability .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .

Data Contradiction Analysis:
Conflicting docking scores may arise from protonation state assumptions. Validate with experimental IC₅₀ assays using isothermal titration calorimetry (ITC) .

Basic: What are the key stability considerations for handling this compound?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling: Use gloveboxes for air-sensitive reactions. Avoid strong acids/bases that may hydrolyze the nitrile to amides or carboxylic acids .

Advanced Consideration:
Accelerated stability studies (40°C/75% RH) can identify degradation pathways. LC-MS monitors byproducts like azetidine oxides or dimethylbutanoic acid .

Advanced: How can synthetic byproducts be identified and minimized?

Methodological Answer:

  • Byproduct Analysis: Common impurities include unreacted azetidine-3-ol or over-alkylated products. GC-MS or HPLC (C18 column, acetonitrile/water gradient) quantifies impurities .
  • Mitigation Strategies:
    • Use stoichiometric excess of the nitrile component to drive the reaction.
    • Employ flow chemistry for precise control of reaction time and temperature .

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